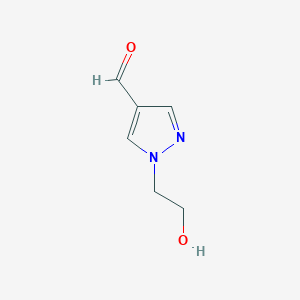

1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde

Description

Molecular Formula and Weight

The molecular composition of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde is precisely defined by its molecular formula C₆H₈N₂O₂, which indicates the presence of six carbon atoms, eight hydrogen atoms, two nitrogen atoms, and two oxygen atoms within the molecular structure. The molecular weight of this compound is consistently reported as 140.14 grams per mole across multiple authoritative chemical databases and literature sources. This molecular weight calculation is based on the standard atomic weights of constituent elements, where carbon contributes 72.06 atomic mass units, hydrogen adds 8.08 atomic mass units, nitrogen provides 28.02 atomic mass units, and oxygen accounts for 32.00 atomic mass units to yield the total molecular mass.

The exact mass of the compound, which considers the specific isotopic composition rather than average atomic weights, is reported as 140.05900 atomic mass units. This precise measurement is particularly important for mass spectrometric analysis and high-resolution analytical techniques. The compound exhibits a polar surface area of 55.12 square angstroms, which reflects the contribution of polar functional groups including the hydroxyl group and aldehyde functionality to the overall molecular polarity.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₈N₂O₂ | |

| Molecular Weight | 140.14 g/mol | |

| Exact Mass | 140.05900 u | |

| Polar Surface Area | 55.12 Ų |

The molecular composition provides insight into the structural complexity and chemical versatility of this pyrazole derivative, with the presence of multiple heteroatoms and functional groups contributing to its distinctive chemical properties and potential reactivity patterns.

Properties

IUPAC Name |

1-(2-hydroxyethyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c9-2-1-8-4-6(5-10)3-7-8/h3-5,9H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFYTYIOYCWGXQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCO)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640878 | |

| Record name | 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082065-98-2 | |

| Record name | 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Vilsmeier-Haack Reaction

One common method for synthesizing aldehydes from pyrazole derivatives is the Vilsmeier-Haack reaction. This method typically involves:

- Reagents : Phosphorus oxychloride and dimethylformamide are used to generate a chloromethyleneiminium salt.

- Procedure : The pyrazole derivative is reacted with this salt to introduce the aldehyde group.

This method is advantageous for introducing formyl groups into aromatic systems but may require careful handling due to the reactivity of the reagents involved.

Alkylation and Hydrolysis

Another approach involves:

- Starting Material : Ethyl (ethoxymethylene)cyanoacetate is reacted with 2-hydroxyethylhydrazine in ethanol.

- Process :

- The reaction mixture is heated to promote the formation of a pyrazole derivative.

- Hydrolysis of the resulting compound is performed using sodium hydroxide followed by acidification with hydrochloric acid to yield 5-amino-4-carboxy-1-(2-hydroxyethyl)pyrazole.

- The carboxylic acid group is then decarboxylated to form 5-amino-1-(2-hydroxyethyl)pyrazole, which can subsequently be converted into the desired aldehyde through further reaction with nitrosating agents and hydrogenation steps.

Summary of Steps

The overall process can be summarized as follows:

| Step | Description |

|---|---|

| 1 | Reaction of ethyl (ethoxymethylene)cyanoacetate with 2-hydroxyethylhydrazine |

| 2 | Hydrolysis with sodium hydroxide |

| 3 | Acidification to yield carboxylic acid derivative |

| 4 | Decarboxylation to form amino-pyrazole |

| 5 | Nitrosation and hydrogenation to obtain final product |

Recent studies have indicated that variations in the preparation methods can significantly affect the yield and purity of the final compound. For instance, optimizing reaction conditions such as temperature, solvent choice, and catalyst type can enhance product outcomes.

Yield Analysis

A typical yield from these methods can vary depending on the specific conditions employed:

- The yield from hydrolysis and decarboxylation steps often ranges between 70% to 90% , depending on the efficiency of purification techniques used post-reaction.

Purification Techniques

To achieve high-purity products, several purification techniques may be employed:

- Crystallization : Effective for isolating solid intermediates.

- Distillation : Useful for separating volatile components.

- Recrystallization : Enhances purity by removing impurities from solid products.

The preparation of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde involves intricate synthetic routes that require careful manipulation of reaction conditions and purification processes. The methodologies discussed provide a comprehensive overview of current practices in synthesizing this compound, highlighting both traditional approaches like the Vilsmeier-Haack reaction and more contemporary methods involving hydrolysis and decarboxylation.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyethyl group can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

Substitution: Thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloro group.

Major Products:

Oxidation: 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid.

Reduction: 1-(2-Hydroxyethyl)-1H-pyrazole-4-methanol.

Substitution: 1-(2-Chloroethyl)-1H-pyrazole-4-carbaldehyde.

Scientific Research Applications

Antitumor Activity

Research indicates that 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde exhibits notable antitumor properties. Studies have demonstrated its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, derivatives of pyrazole compounds have shown significant cytotoxicity against various cancer cell lines, including those from colon cancer and multiple myeloma. The structure-activity relationship (SAR) studies suggest that modifications to the pyrazole ring can enhance its anticancer efficacy.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of bacterial strains. Preliminary findings suggest that it may be effective against both Gram-positive and Gram-negative bacteria. This potential makes it a candidate for further development as an antibacterial agent, particularly in treating infections resistant to conventional antibiotics.

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation in various biological models. Its mechanism may involve the modulation of inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.

Agrochemical Applications

The unique chemical structure of this compound allows it to be explored as a potential agrochemical agent. Its biological activity can be harnessed in the development of pesticides or herbicides. The ability to target specific biochemical pathways in plants or pests could lead to more effective and environmentally friendly agricultural solutions.

Material Sciences

In addition to its biological applications, this compound may have utility in material sciences. The presence of both hydroxyethyl and aldehyde functional groups allows for the potential synthesis of polymers or other materials with specific properties. Research into its use as a precursor for advanced materials is ongoing, particularly in the context of creating materials with tailored electronic or optical properties.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

| Study Focus | Findings |

|---|---|

| Antitumor Activity | Demonstrated significant cytotoxicity against HCT116 (colon cancer) and KMS-12 BM (multiple myeloma) cell lines with IC50 values indicating strong antiproliferative effects. |

| Antimicrobial Efficacy | Effective against various bacterial strains; modifications enhance potency against resistant strains. |

| Anti-inflammatory Mechanism | Exhibits properties that reduce inflammation; potential use in treating chronic inflammatory conditions. |

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxyethyl and aldehyde groups can form hydrogen bonds and covalent interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

Antioxidant and Anti-inflammatory Activity

- This compound: No direct activity data provided, but the hydroxyethyl group may enhance solubility for drug delivery.

- 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde (4e) : Exhibited near-standard antioxidant activity (IC₅₀ ~25–50 μg/mL in DPPH assays) due to electron-withdrawing nitro and hydroxyl groups stabilizing free radicals .

- 2,3-Dihydro-1H-pyrazole-4-carbonitrile derivatives : Demonstrated IC₅₀ values of 35–75 μg/mL in DPPH tests, with antimicrobial activity against Staphylococcus aureus (MIC: 16–32 μg/mL) .

Antimicrobial Activity

- 1-Phenyl-3-(4-propoxyphenyl)-1H-pyrazole-4-carbaldehyde : Thiosemicarbazone derivatives exhibited antibacterial activity (MIC: 32–64 μg/mL) against Gram-positive strains .

Physicochemical Properties

Stability and Degradation

Solubility

- Hydroxyethyl and hydroxyl substituents improve aqueous solubility compared to methyl or benzoyl groups. For example, 1-methyl-1H-pyrazole-4-carbaldehyde has lower polarity and solubility .

Biological Activity

1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde (HEPC) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore the biological activity of HEPC, focusing on its interactions with biological molecules, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of HEPC is C₇H₈N₂O₂, characterized by a pyrazole ring containing two nitrogen atoms, a hydroxyl group attached to a two-carbon ethyl chain, and an aldehyde functional group. The presence of these functional groups suggests that HEPC may participate in various chemical reactions and biological interactions, enhancing its potential as a drug candidate .

1. Anti-inflammatory Properties

Research indicates that compounds similar to HEPC exhibit anti-inflammatory activities. The hydroxyl group in HEPC may enhance its solubility and reactivity, potentially allowing it to interact effectively with inflammatory mediators. Studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway .

2. Antimicrobial Activity

HEPC and its analogs have demonstrated antimicrobial properties against various pathogens. For instance, related pyrazole compounds have been tested against bacterial strains such as E. coli and Bacillus subtilis, showing significant inhibitory effects at certain concentrations . The aldehyde functionality may contribute to these antimicrobial effects by forming covalent bonds with nucleophilic sites on microbial proteins.

3. Antitumor Potential

Preliminary studies suggest that HEPC may possess antitumor activity. Pyrazole derivatives have been reported to inhibit tumor cell proliferation through various mechanisms, including the inhibition of specific kinases involved in cell cycle regulation . For example, compounds derived from pyrazole scaffolds have shown promising results in inhibiting cancer cell lines at low micromolar concentrations.

The exact mechanism of action for HEPC remains to be fully elucidated; however, it is hypothesized that its biological activity may stem from its ability to form hydrogen bonds with proteins or nucleic acids, influencing various biological pathways. The presence of both hydroxyl and aldehyde groups could facilitate these interactions, enhancing the compound's reactivity towards biological targets .

Comparative Analysis with Related Compounds

To better understand the unique properties of HEPC, a comparison with other pyrazole derivatives is useful:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| This compound | Hydroxyl group enhances solubility and reactivity | Potential anti-inflammatory |

| 1-Phenyl-1H-pyrazole-4-carbaldehyde | Contains a phenyl group which may affect binding | Antimicrobial properties |

| 1-Ethylpyrazole-4-carbaldehyde | Ethyl group influences lipophilicity | Antitumor activity |

| 3-Methyl-1H-pyrazole-4-carbaldehyde | Methyl substitution affects electronic properties | Varies based on structure |

This table highlights how HEPC's unique hydroxyl substitution may provide distinct advantages in terms of solubility and reactivity compared to its analogs.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives:

- Anti-inflammatory Study : A recent study evaluated the anti-inflammatory effects of various pyrazole carbaldehydes, including HEPC. Results indicated that these compounds significantly reduced inflammation markers in vitro compared to standard anti-inflammatory drugs like diclofenac .

- Antimicrobial Screening : In another study, HEPC was tested against a panel of bacterial strains. The compound exhibited notable antibacterial activity at concentrations as low as 40 µg/mL, comparable to established antibiotics .

- Antitumor Evaluation : A series of experiments assessed the cytotoxic effects of HEPC on different cancer cell lines. Preliminary results suggested that HEPC could inhibit cell growth effectively at concentrations ranging from 0.5 to 5 µM .

Q & A

Q. What are the common synthetic routes for preparing 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde?

- Methodological Answer : The synthesis typically involves Vilsmeier-Haack formylation to introduce the aldehyde group at the 4-position of the pyrazole ring. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was synthesized via this method using DMF/POCl₃ . To introduce the 2-hydroxyethyl group, nucleophilic substitution or alkylation reactions are employed. In analogous procedures, 5-aryloxy derivatives were prepared by reacting chloro-substituted pyrazole carbaldehydes with phenols in the presence of K₂CO₃ . Key steps include:

- Cyclocondensation of precursors (e.g., hydrazines with diketones).

- Selective formylation under controlled temperature (0–5°C for Vilsmeier-Haack).

- Functionalization via substitution reactions (e.g., hydroxyethylation using ethylene glycol derivatives).

Q. How is the aldehyde group in pyrazole-4-carbaldehydes characterized spectroscopically?

- Methodological Answer : The aldehyde proton (-CHO) is identified via ¹H NMR as a singlet near δ 9.8–10.2 ppm. In 1-phenyl-1H-pyrazole-4-carbaldehyde, the aldehyde proton resonates at δ 10.02 ppm . IR spectroscopy confirms the C=O stretch at ~1680–1720 cm⁻¹. For 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives, FTIR and X-ray crystallography are used to validate structural integrity . Mass spectrometry (e.g., ESI-MS) provides molecular ion peaks consistent with the molecular formula (e.g., [M+H]⁺ for C₇H₉N₂O₂ at 153.07 m/z) .

Q. What are the key reactivity patterns of pyrazole-4-carbaldehydes in heterocyclic synthesis?

- Methodological Answer : The aldehyde group undergoes condensation reactions (e.g., with hydrazines to form hydrazones) and nucleophilic additions (e.g., Grignard reagents). For example:

- Schiff base formation : 5-Azido-pyrazole-4-carbaldehydes react with hydrazine hydrate to yield fused pyrazolo[3,4-c]pyrazoles .

- Knoevenagel condensation : 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde reacts with active methylene compounds to form α,β-unsaturated ketones .

These reactions are typically conducted in ethanol or THF under reflux, with catalytic bases (e.g., piperidine) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

- Methodological Answer :

- Catalyst screening : Use K₂CO₃ or Cs₂CO₃ to facilitate nucleophilic substitution of chloro or bromo intermediates with ethylene glycol derivatives .

- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while ethanol/water mixtures enhance selectivity .

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during formylation, while higher temperatures (80–100°C) accelerate substitution .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) isolates the product .

Q. How can discrepancies in spectral data (e.g., NMR shifts) for pyrazole-4-carbaldehydes be resolved?

- Methodological Answer :

- Theoretical validation : Compare experimental ¹H/¹³C NMR data with DFT calculations (e.g., B3LYP/6-311++G(d,p)) to confirm assignments. For 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, computed chemical shifts deviated <0.3 ppm from experimental values .

- X-ray crystallography : Resolve ambiguities in tautomerism or regiochemistry. For example, 1-phenyl-1H-pyrazole-4-carbaldehyde crystallizes in the monoclinic space group P2₁/c, confirming the aldehyde’s position .

- Deuteration studies : Exchange labile protons (e.g., -OH, -NH) with D₂O to identify overlapping signals .

Q. What computational approaches are effective for designing novel reactions involving pyrazole-4-carbaldehydes?

- Methodological Answer :

- Reaction path searching : Use quantum chemical methods (e.g., IRC calculations) to map energy profiles for key steps like Vilsmeier-Haack formylation .

- Machine learning : Train models on reaction databases to predict optimal conditions (solvent, catalyst) for new substitutions .

- Molecular docking : For biologically active derivatives, simulate interactions with target proteins (e.g., antimicrobial enzymes) to guide functionalization .

Q. How do substituents on the pyrazole ring influence the reactivity of the aldehyde group?

- Methodological Answer :

- Electron-withdrawing groups (e.g., -Cl, -CF₃) at the 3-position increase electrophilicity of the aldehyde, enhancing nucleophilic attack. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde reacts faster with phenols than unsubstituted analogs .

- Steric effects : Bulky groups (e.g., phenyl at N1) hinder condensation reactions but improve regioselectivity in cyclizations .

- Hydrogen bonding : The 2-hydroxyethyl group can stabilize intermediates via intramolecular H-bonding, as seen in analogs like 1-(oxan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde .

Q. What strategies improve regioselective functionalization of pyrazole-4-carbaldehydes?

- Methodological Answer :

- Directed ortho-metalation : Use directing groups (e.g., -OMe, -NH₂) to selectively functionalize positions adjacent to the aldehyde .

- Cross-coupling reactions : Suzuki-Miyaura coupling of 4-bromo-pyrazole carbaldehydes with aryl boronic acids achieves regioselective arylation .

- Protecting groups : Temporarily protect the aldehyde as an acetal to direct substitutions to other sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.